molecular formula C8H8N4 B2874136 2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine CAS No. 1042392-42-6

2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine

Cat. No.: B2874136
CAS No.: 1042392-42-6
M. Wt: 160.18
InChI Key: RFJLMFBHNCKSEU-UHFFFAOYSA-N
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Description

2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a 1,2,4-triazole ring at the 6-position

Mechanism of Action

Target of Action

Similar compounds, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes .

Mode of Action

It’s known that similar compounds, such as those containing the btp motif, have been used in the formation of supramolecular self-assemblies . These assemblies can interact with their targets in a variety of ways, potentially leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been used in various applications, including catalysis, enzyme inhibition, and photochemistry , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been studied for their potential in photovoltaic applications , which may suggest some level of stability and bioavailability.

Result of Action

Similar compounds have shown anticancer activity when tested on human ovarian cancer cell lines , suggesting potential therapeutic effects.

Action Environment

Similar compounds have been synthesized in a one-pot ‘click’ reaction , suggesting that they may be relatively stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-6-chloropyridine with sodium azide to form 2-methyl-6-azidopyridine, which is then subjected to cyclization with hydrazine to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow methods and the use of catalysts may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both a methyl group and a triazole ring on the pyridine core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable building block in various chemical and biological applications .

Properties

IUPAC Name

2-methyl-6-(1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-7-3-2-4-8(11-7)12-6-9-5-10-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJLMFBHNCKSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042392-42-6
Record name 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridine
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